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4-Pentynoic acid, 2-propyl-, (2S)-

Cat. No.: B14271675
CAS No.: 136378-14-8
M. Wt: 140.18 g/mol
InChI Key: KWBNQXQUIZBELR-SSDOTTSWSA-N
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Description

Contextualization of 4-Pentynoic Acid, 2-propyl-, (2S)- within Chiral Alkyne Carboxylic Acid Chemistry and Bioactive Analogues

4-Pentynoic acid, 2-propyl-, (2S)-, also known as (S)-2-n-propyl-4-pentynoic acid or 4-yn-VPA, is a synthetic derivative of valproic acid (VPA), a widely used anticonvulsant and mood stabilizer. ontosight.ai The introduction of an alkyne functional group and a defined stereocenter at the second carbon position significantly alters its chemical and pharmacological properties compared to its parent compound. ontosight.ai This strategic modification places it within the important class of chiral alkyne carboxylic acids, compounds that are gaining attention for their potential as bioactive molecules and versatile synthetic intermediates. nih.govchemicalbook.com

The alkyne moiety, a carbon-carbon triple bond, is a highly reactive functional group that can participate in a variety of chemical transformations, making it a valuable handle for the synthesis of more complex molecules. chemicalbook.comchemistrysteps.com The carboxylic acid group provides a site for forming amides, esters, and other derivatives, allowing for the conjugation of 4-Pentynoic acid, 2-propyl-, (2S)- with other biologically active molecules to create multi-target agents. nih.gov

As a bioactive analogue, research into 4-Pentynoic acid, 2-propyl-, (2S)- is often framed within the context of improving upon the therapeutic profile of valproic acid. ontosight.ai While VPA is an effective drug, its use is associated with certain side effects. nih.gov The development of analogues like 4-Pentynoic acid, 2-propyl-, (2S)- is driven by the hypothesis that specific structural modifications can enhance efficacy while reducing undesirable effects. ontosight.ai The presence of the alkyne group is thought to be a key factor in its mechanism of action, potentially influencing its interaction with biological targets such as enzymes. ontosight.ai

Significance of Stereochemistry in the Advanced Synthetic and Biological Applications of 2-Substituted 4-Pentynoic Acids

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a critical role in the biological activity of many compounds. ontosight.aiontosight.ai For 2-substituted 4-pentynoic acids, the specific stereoconfiguration at the chiral center can lead to significant differences in their pharmacological effects. ontosight.ai The (2S)- enantiomer of 2-propyl-4-pentynoic acid may exhibit distinct biological activities compared to its (2R)- counterpart or the racemic mixture. ontosight.ainih.gov

This enantiomer-specific activity is a well-established principle in pharmacology, where one enantiomer of a chiral drug may be responsible for the desired therapeutic effect, while the other may be inactive or even contribute to adverse effects. Therefore, the synthesis of stereochemically pure compounds like 4-Pentynoic acid, 2-propyl-, (2S)- is of paramount importance. nih.gov

In the realm of advanced synthetic applications, the defined stereochemistry of 4-Pentynoic acid, 2-propyl-, (2S)- makes it a valuable chiral building block. nih.gov Chiral building blocks are essential starting materials for the asymmetric synthesis of complex natural products and pharmaceuticals, where the precise control of stereochemistry is crucial for achieving the desired biological activity. nih.gov

Overview of Academic Research Trajectories for 4-Pentynoic Acid, 2-propyl-, (2S)- and Related Structures

Academic research on 4-Pentynoic acid, 2-propyl-, (2S)- and its analogues is following several key trajectories. A significant area of investigation is its potential as a therapeutic agent, particularly for neurological disorders. ontosight.ai Studies are exploring its efficacy and mechanism of action, with a focus on its potential to modulate the activity of enzymes like histone deacetylases (HDACs). ontosight.ai

Another major research direction is the development of efficient and stereoselective synthetic methods for the preparation of 4-Pentynoic acid, 2-propyl-, (2S)- and other chiral alkyne carboxylic acids. nih.gov This includes the use of chiral catalysts and auxiliaries to control the stereochemical outcome of chemical reactions. ontosight.ai

Furthermore, researchers are investigating the metabolism and pharmacokinetic profile of these compounds. nih.gov Understanding how the body processes these molecules is crucial for evaluating their potential as drugs. For instance, studies have compared the metabolism of 4-ene VPA, a related compound, with its fluorinated analogue to understand how structural modifications affect its metabolic fate and toxicity. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12O2 B14271675 4-Pentynoic acid, 2-propyl-, (2S)- CAS No. 136378-14-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

136378-14-8

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

(2S)-2-propylpent-4-ynoic acid

InChI

InChI=1S/C8H12O2/c1-3-5-7(6-4-2)8(9)10/h1,7H,4-6H2,2H3,(H,9,10)/t7-/m1/s1

InChI Key

KWBNQXQUIZBELR-SSDOTTSWSA-N

Isomeric SMILES

CCC[C@@H](CC#C)C(=O)O

Canonical SMILES

CCCC(CC#C)C(=O)O

Origin of Product

United States

Stereoselective Synthetic Methodologies for 4 Pentynoic Acid, 2 Propyl , 2s

Asymmetric Synthesis of (2S)-4-Pentynoic Acid, 2-propyl-

The controlled introduction of the chiral center at the C2 position is paramount for obtaining the desired (S)-enantiomer. Various strategies have been employed to achieve this, ranging from the use of chiral auxiliaries to catalytic and biocatalytic methods.

Chiral Auxiliary-Mediated Approaches for Enantioselective Induction

A prominent and effective method for the asymmetric synthesis of (2S)-2-propyl-4-pentynoic acid involves the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is set, the auxiliary is removed.

One well-established approach utilizes oxazolidinone-based chiral auxiliaries. For instance, the enantiomers of 2-n-propyl-4-pentynoic acid have been prepared in a three-step sequence employing (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone and (S)-4-benzyl-2-oxazolidinone as chiral auxiliaries. nih.gov This methodology allows for the synthesis of both the (R)- and (S)-enantiomers. The (S)-enantiomer was synthesized with approximately 8% of its corresponding antipode present. nih.gov

The general strategy involves the acylation of the chiral auxiliary, followed by diastereoselective alkylation of the resulting enolate with an appropriate electrophile, in this case, a propargyl halide. The final step is the cleavage of the chiral auxiliary to yield the desired chiral carboxylic acid. Similar approaches using chiral auxiliaries have been successfully applied to the synthesis of related chiral acids, such as (R)-2-propyloctanoic acid, where Oppolzer's camphorsultam was used. researchgate.net

Table 1: Chiral Auxiliaries in the Synthesis of (2S)-2-propyl-4-pentynoic acid and Analogs

Chiral AuxiliaryApplicationReference
(S)-4-benzyl-2-oxazolidinoneSynthesis of (S)-2-propyl-4-pentynoic acid nih.gov
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinoneSynthesis of (R)-2-propyl-4-pentynoic acid nih.gov
Oppolzer's CamphorsultamSynthesis of (R)-2-propyloctanoic acid researchgate.net

Organocatalytic and Metal-Catalyzed Enantioselective Transformations

While specific examples of organocatalytic or metal-catalyzed enantioselective synthesis for (2S)-2-propyl-4-pentynoic acid are not extensively detailed in the provided search results, these methodologies represent a powerful strategy for asymmetric synthesis. For instance, molybdenum-catalyzed asymmetric allylic alkylation has been used to set the stereocenters in the synthesis of complex molecules containing chiral centers. nih.gov Such metal-catalyzed reactions could potentially be adapted for the enantioselective propargylation of a suitable pronucleophile to generate the desired product.

Organocatalysis, using small chiral organic molecules to catalyze enantioselective transformations, is another modern approach. Proline-catalyzed asymmetric α-aminooxylation has been highlighted as a key step in the synthesis of chiral intermediates. researchgate.net These general principles of asymmetric catalysis are applicable to the synthesis of a wide range of chiral carboxylic acids.

Biocatalytic Routes for Highly Enantiomerically Enriched (2S)-4-Pentynoic Acid, 2-propyl-

Biocatalysis offers a green and highly selective alternative for the synthesis of enantiomerically pure compounds. This can be achieved through either kinetic resolution of a racemic mixture or by asymmetric synthesis from a prochiral substrate.

In the context of chiral carboxylic acids, enzymatic kinetic resolution is a common strategy. This involves the use of enzymes, such as lipases, which selectively react with one enantiomer of a racemic mixture, allowing for the separation of the unreacted, enantiomerically enriched substrate or the chiral product. Lipases have been shown to be effective in the kinetic resolution of various chiral acids and their esters. mdpi.com For instance, engineered imine-reductases (IREDs) have been used for the dynamic kinetic resolution of axially chiral heterobiaryl amines, achieving high yields and enantioselectivity. rsc.org While a direct biocatalytic synthesis of (2S)-2-propyl-4-pentynoic acid is not explicitly described, these methods demonstrate the potential of biocatalysis in this area.

Synthesis of Structurally Modified Derivatives of 4-Pentynoic Acid, 2-propyl-, (2S)-

The structural modification of (2S)-2-propyl-4-pentynoic acid can lead to new compounds with potentially interesting properties. Modifications can be targeted at the α-position or the terminal alkyne.

Preparation of α-Substituted Analogues and Conjugates

The synthesis of α-substituted analogues of (2S)-2-propyl-4-pentynoic acid can be achieved by modifying the synthetic route. For example, by using different alkylating agents in the chiral auxiliary-mediated synthesis, a variety of substituents can be introduced at the α-position.

Furthermore, the carboxylic acid functionality provides a handle for conjugation to other molecules. For instance, S-2-pentyl-4-pentynoic hydroxamic acid has been synthesized, which was found to be extensively metabolized in vivo to the corresponding carboxylic acid, S-2-pentyl-4-pentynoic acid, without affecting the stereochemistry at the C2 position. nih.gov This demonstrates that the carboxyl group can be converted to other functional groups like hydroxamic acids.

Functionalization Strategies for the Terminal Alkyne Moiety

The terminal alkyne group in (2S)-2-propyl-4-pentynoic acid is a versatile functional group that can undergo a variety of chemical transformations. This allows for the synthesis of a wide range of derivatives. "Click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a prominent method for functionalizing terminal alkynes. This reaction allows for the efficient and specific conjugation of the alkyne-containing molecule to various azide-bearing molecules.

The synthesis of 2-hydroxy-4-pentynoic acid, a precursor for "clickable" polylactides, highlights the utility of the terminal alkyne for such modifications. beilstein-journals.org Although this example deals with a different pentynoic acid derivative, the principle of using the terminal alkyne as a "handle" for click chemistry is directly applicable to (2S)-2-propyl-4-pentynoic acid. Other alkyne functionalization reactions, such as Sonogashira coupling, could also be employed to introduce aryl or vinyl substituents.

Design and Synthesis of Related Stereoisomers for Comparative Studies

The synthesis of the individual stereoisomers of 2-propyl-4-pentenoic acid is critical for comparative biological and toxicological studies. The (S)-enantiomer, in particular, has been shown to be more teratogenic than its (R)-counterpart. In mouse models, (S)-(-)-4-en-VPA was approximately four times more potent at inducing neural tube defects than (R)-(+)-4-en-VPA. This highlights the importance of stereoselective synthesis to obtain enantiomerically pure samples for accurate evaluation.

One established method for the asymmetric synthesis of 2-propyl-4-pentenoic acid enantiomers involves the use of chiral auxiliaries, such as (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP). The general approach begins with the formation of a hydrazone from pentan-3-one and the chosen chiral auxiliary. Deprotonation with a strong base like lithium diisopropylamide (LDA) creates a chiral anion, which then reacts with an allyl halide. The steric bulk of the chiral auxiliary directs the alkylation, leading to a high degree of diastereoselectivity. Subsequent oxidative cleavage of the N-N bond removes the auxiliary, yielding the desired enantiomer of 2-propyl-4-pentenoic acid. Using SAMP typically results in the (S)-enantiomer, while RAMP affords the (R)-enantiomer.

Process Optimization and Scalable Synthesis Techniques

Development of Economical and Safe Synthetic Routes for Key Intermediates (e.g., 2-hydroxy-4-pentynoic acid)

The development of cost-effective and safe methods for producing key intermediates is crucial for the large-scale synthesis of target molecules. 2-Hydroxy-4-pentynoic acid is a significant precursor for various applications, including the synthesis of 'clickable' biodegradable polylactides. beilstein-journals.orgnih.gov A reported economical and safe synthesis of this intermediate avoids the use of expensive and hazardous starting materials like propargyl bromide, which is shock-sensitive and poses an explosion risk. nih.gov

This improved route utilizes inexpensive and readily available starting materials: diethyl 2-acetamidomalonate and propargyl alcohol. beilstein-journals.orgnih.gov The synthesis involves the C-alkylation of the malonate with propargyl tosylate. This is followed by a one-pot, four-step sequence that includes hydrolysis, decarboxylation, diazotization, and hydroxylation of the resulting propargylic malonate, proceeding without the need to isolate any intermediates. beilstein-journals.orgnih.gov

Table 1: Optimization of the Alkylation of Diethyl 2-acetamidomalonate beilstein-journals.org

EntryBase (equiv)SolventTemp (°C)Time (h)Yield (%)
1NaH (1.1)THFrt1285
2NaH (1.1)Dioxanert1290
3K₂CO₃ (2.0)AcetoneReflux2465
4t-BuOK (1.1)THF0 to rt695
5t-BuOK (1.1)Dioxane0 to rt6>95

Estimated by ¹H NMR. Product was not isolated. beilstein-journals.org

Exploration of One-Pot Reaction Sequences for Efficiency Enhancement

One-pot reactions offer significant advantages in terms of efficiency, reduced waste, and cost-effectiveness by minimizing the number of work-up and purification steps. A notable example is the synthesis of 2-hydroxy-4-pentynoic acid, where a one-pot procedure transforms the propargylic malonate intermediate through a sequence of hydrolysis, decarboxylation, diazotization, and hydroxylation without isolating the intermediates. beilstein-journals.orgnih.gov Similarly, 4-pentynoic acid itself can be used in one-pot syntheses to create complex polycyclic heterocycles. sigmaaldrich.comchemicalbook.com

Applications in Parallel Synthesis and Combinatorial Library Generation

The structural motif of 4-pentynoic acid and its derivatives lends itself to applications in parallel synthesis and the generation of combinatorial libraries. 4-Pentynoic acid has been utilized as a building block for the synthesis of a library of sequence-defined model oligomers. sigmaaldrich.comchemicalbook.com This approach allows for the rapid generation of a diverse set of molecules with varied properties, which is a powerful tool in drug discovery and materials science. The ability to stereoselectively synthesize analogues of 2-propyl-4-pentynoic acid further expands the potential for creating complex and diverse chemical libraries for screening and other applications.

Mechanistic Organic and Organometallic Chemistry of 4 Pentynoic Acid, 2 Propyl , 2s Analogues

Intramolecular Cyclization Reactions of 4-Pentynoic Acid Derivatives

The intramolecular cyclization of 4-pentynoic acid derivatives is a direct and atom-economical method for constructing five-membered enol lactones. acs.org This transformation can be achieved using various transition-metal catalysts, with copper, palladium, and gold complexes demonstrating notable efficacy and selectivity. acs.orgsigmaaldrich.com

Copper(I) catalysts are effective in promoting the intramolecular cyclization of 4-pentynoic acid derivatives to form five-membered ring enol lactones. acs.orgnih.govacs.org This reaction often proceeds under mild, aqueous conditions, making it an accessible synthetic route. acs.orgnih.govacs.org Interestingly, this cyclization can occur as a competing side reaction under conditions typically used for the Cu(I)-catalyzed azide-alkyne cycloaddition ("click chemistry"). acs.orgnih.govacs.org The choice of substrate is critical; while 4-pentynoic acids are prone to cyclization, their corresponding esters tend to favor the click reaction, necessitating protection/deprotection steps if the triazole product is desired. acs.org The use of inexpensive, readily available Cu(I) salts enhances the practical appeal of this method for enol lactone synthesis. acs.org A catalytic system of CuI with trans-N,N'-dimethylcyclohexane-1,2-diamine has also been shown to be efficient for the cycloisomerization of alkynoic acids. epa.govacs.org

Mechanistic investigations suggest that the reaction can proceed via different pathways depending on the specific copper catalyst and conditions used. One proposed mechanism involves the formation of a benzylic radical intermediate, which reduces Cu(II) to Cu(I). rsc.orgnih.gov The resulting carbocation is then trapped by the carboxylate to form the lactone, with the Cu(I) being re-oxidized to complete the catalytic cycle. rsc.orgnih.gov

Table 1: Copper-Catalyzed Cyclization of 4-Pentynoic Acid Derivatives

Catalyst System Substrate Type Product Key Observation Reference
Cu(I) salts (e.g., Cu(OAc)₂) 4-Pentynoic acids Enol Lactones Competes with "click" reaction; occurs in aqueous media. acs.orgnih.govacs.org
CuI/trans-N,N'-dimethylcyclohexane-1,2-diamine Alkynoic acids Enol Lactones Efficient cycloisomerization. epa.govacs.org
Copper Acetate / K₂S₂O₈ Aliphatic/Aromatic Carboxylic Acids Lactones Proceeds via a carbocationic intermediate. rsc.orgnih.gov

Palladium catalysts are instrumental in the synthesis of ynenol lactones from 4-pentynoic acid. sigmaaldrich.com This transformation typically involves the reaction of 4-pentynoic acid with 1-bromo-1-alkynes. The resulting ynenol lactones are noted for their potential biological activity, including the ability to inactivate serine proteases. sigmaaldrich.comacs.org

The general mechanism for palladium-catalyzed cross-coupling reactions, such as the Sonogashira reaction which couples alkynes with halides, provides insight into this process. youtube.com The catalytic cycle likely involves the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond of the 1-bromo-1-alkyne. youtube.com This is followed by a transmetalation step (if a co-catalyst like copper is used) or direct reaction with the alkyne, and subsequent reductive elimination to form the carbon-carbon bond and regenerate the palladium(0) catalyst. youtube.com In the context of ynenol lactone formation, an intramolecular attack by the carboxylate group on the palladium-activated alkyne is a key step. Studies on related palladium-catalyzed cycloisomerizations show that the process can be complex, with the potential for catalyst deactivation. nih.gov

Heterogeneous gold catalysts have emerged as robust and recyclable systems for the cycloisomerization of alkynoic acids. acs.org Gold nanoparticles supported on materials like thiol-functionalized microcrystalline cellulose (B213188) have demonstrated high efficiency in converting 4-pentynoic acid into the corresponding enol lactone. acs.org These catalysts can be recycled multiple times without a significant loss of activity. acs.org

The mechanism for gold-catalyzed cycloisomerization is believed to involve the activation of the alkyne's carbon-carbon triple bond by the gold catalyst, making it more susceptible to nucleophilic attack. acs.orgnih.gov The intramolecular attack by the carboxylic acid can proceed through either a 5-exo-dig or a 6-endo-dig pathway, leading to five- or six-membered lactones, respectively. nih.govdiva-portal.org For 4-pentynoic acid derivatives, the 5-exo-dig cyclization is generally favored. nih.gov The reaction concludes with a protodeauration step, which releases the enol lactone product and regenerates the active gold catalyst. nih.govresearchgate.net Studies using gold-functionalized resorcinarene (B1253557) cavitands have provided further insight into how catalyst architecture influences reactivity and selectivity. nih.govdiva-portal.org

Table 2: Heterogeneous Gold Catalysts for 4-Pentynoic Acid Cycloisomerization

Catalyst Support/System Key Feature Product Yield (1st Cycle) Reference
Au⁰ Nanoparticles Thiol-functionalized Cellulose Recyclable up to 9 times without loss of activity. 99% (NMR Yield) acs.org
AuClCav Resorcinarene-based Cavitand Explores size effects on reactivity in a host system. Substrate Dependent nih.gov
Na-Au/ZrO₂ Zirconium Dioxide - - researchgate.net

Elucidation of Reaction Mechanisms and Catalytic Cycles

Understanding the intricate mechanisms of these catalytic reactions, including catalyst activation, deactivation, and the roles of various intermediates, is crucial for optimizing reaction conditions and developing more efficient catalysts.

Heterogeneous palladium(II) catalysts, while effective for the cycloisomerization of acetylenic acids, are known to be susceptible to deactivation. nih.govacs.org In-depth studies using techniques like in situ X-ray Absorption Spectroscopy (XAS) have provided experimental evidence for the deactivation pathway. nih.govnih.gov The primary cause of deactivation is the reduction of the active palladium(II) species to catalytically inactive palladium(0) nanoparticles. nih.govacs.org This reduction is often promoted by additives in the reaction mixture, such as triethylamine (B128534) (TEA). nih.govacs.org

The extent of deactivation can also be influenced by the substrate. For instance, in one study, the catalyst showed significant deactivation after just one cycle with one acetylenic acid (S2), whereas with another (S1), it remained active for several cycles. nih.gov X-ray analysis confirmed that the deactivated catalyst contained a much higher percentage of Pd(0) nanoparticles (85%) compared to the more stable one (15%). acs.org

Fortunately, a reactivation strategy has been developed. The activity of the deactivated catalyst can be restored by treating it with an oxidant, such as benzoquinone (BQ). nih.govacs.org Benzoquinone is believed to coordinate to the palladium and reoxidize the inactive Pd(0) back to the active Pd(II) state. nih.gov This understanding has led to the development of improved catalytic protocols, where adding BQ before the reaction starts can suppress the deactivation process and allow for more efficient catalyst recycling. nih.gov

Table 3: Palladium(II) Catalyst Deactivation and Reactivation

Phenomenon Cause Method of Investigation Reactivation Agent Key Finding Reference
Deactivation Reduction of Pd(II) to Pd(0) nanoparticles, promoted by triethylamine. In situ X-ray Absorption Spectroscopy (XAS) Benzoquinone (BQ) Substrate structure influences the rate of deactivation. nih.govacs.orgnih.gov
Reactivation Oxidation of Pd(0) back to Pd(II). Catalytic activity tests after treatment. Benzoquinone (BQ) BQ treatment restores catalytic activity. nih.govacs.org

The mechanism of gold-catalyzed cyclization reactions has been the subject of extensive computational and experimental investigation. nih.govacs.orgpku.edu.cnnih.gov Density Functional Theory (DFT) calculations have been particularly valuable in elucidating the reaction pathways. nih.govnih.govnih.gov The generally accepted mechanism begins with the coordination of the gold(I) catalyst to the alkyne moiety of the 4-pentynoic acid derivative. acs.orgnih.gov This coordination acts as a "pi-acid" activation, rendering the alkyne more electrophilic and susceptible to intramolecular nucleophilic attack by the carboxylic acid group. nih.govfrontiersin.org

This nucleophilic addition can occur via two main stereochemical pathways. nih.gov The subsequent step is a protodeauration (or protodemetalation), where a proton source cleaves the carbon-gold bond, releasing the enol lactone product and regenerating the active Au(I) catalyst, thus closing the catalytic cycle. nih.govresearchgate.net

Intermolecular Alkyne Reactivity: Advanced Click Chemistry Applications

The terminal alkyne group present in 4-pentynoic acid and its analogues serves as a versatile handle for "click" chemistry, a class of reactions known for their high efficiency, selectivity, and biocompatibility. These reactions are fundamental to bioconjugation, materials science, and drug discovery.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanisms with 4-Pentynoic Acid Scaffolds

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most prominent click reaction, yielding 1,4-disubstituted 1,2,3-triazoles with complete regioselectivity. nih.govbeilstein-journals.org The reaction is widely used with scaffolds like 4-pentynoic acid, which contains a terminal alkyne. medchemexpress.comnih.gov

The catalytic cycle is initiated by the reaction of a copper(I) species with the terminal alkyne of the 4-pentynoic acid analogue to form a copper(I) acetylide intermediate. acs.orgwikipedia.org The coordination of Cu(I) to the alkyne significantly increases the acidity of the terminal proton, facilitating its removal. acs.org This acetylide is the key reactive species. The organic azide (B81097) then coordinates to the copper center. nih.gov

A subsequent stepwise process involving the formation of a six-membered copper-containing ring intermediate leads to the triazole product. nih.gov Upon protonolysis, the stable 1,4-disubstituted triazole is released, and the copper(I) catalyst is regenerated to continue the cycle. acs.org Kinetic studies have suggested that dinuclear copper acetylide species may be involved, potentially accelerating the reaction. acs.org The reaction is remarkably robust, proceeding in a wide range of solvents, including water, and tolerating a vast array of functional groups. organic-chemistry.orgnih.gov The use of ligands, such as tris(benzyltriazolylmethyl)amine (TBTA), can stabilize the Cu(I) oxidation state against disproportionation and oxidation, which is crucial, especially in biological applications. glenresearch.com

StepDescriptionKey Species
1 Formation of Copper AcetylideTerminal alkyne, Copper(I) salt, Copper(I) acetylide acs.orgwikipedia.org
2 Azide CoordinationCopper(I) acetylide, Organic azide, Copper-azide complex nih.gov
3 CyclizationSix-membered cuprated intermediate nih.gov
4 Product ReleaseProtonolysis, 1,4-disubstituted triazole, Regenerated Cu(I) catalyst acs.org

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Methodologies

To circumvent the potential cytotoxicity of the copper catalyst required for CuAAC in living systems, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed. igem.org This reaction is a bioorthogonal ligation that does not require a metal catalyst. rsc.org Instead, the reaction is driven by the high ring strain of a cyclooctyne (B158145), which readily undergoes a [3+2] cycloaddition with an azide. igem.org

The reactivity in SPAAC is heavily dependent on the structure of the cyclooctyne. Various generations of cyclooctynes have been developed to enhance reaction kinetics and stability. researchgate.net Examples include dibenzocyclooctynes (DIBO, DBCO) and bicyclononynes (BCN). nih.govresearchgate.net Modifications to the cyclooctyne scaffold, such as the introduction of fluorine atoms or the fusion of aromatic rings, can significantly increase the reaction rate by lowering the energy of the transition state. uu.nlnih.gov While a 4-pentynoic acid scaffold itself does not undergo SPAAC, it can be functionalized with an azide to react with a molecule containing a strained cyclooctyne, or conversely, the carboxylic acid could be used as a handle to attach a strained alkyne. This methodology allows for the efficient, catalyst-free conjugation of molecules in complex biological environments. nih.gov

Development of Orthogonal Chemoselective Ligation Strategies

The ability to perform multiple, selective chemical transformations within the same system is a central goal in chemical biology and materials science. Orthogonal ligation strategies employ two or more mutually exclusive reactions that proceed simultaneously or sequentially without interfering with one another. nih.gov

The distinct mechanisms of CuAAC and SPAAC form a powerful orthogonal pair. rsc.org A molecule bearing a terminal alkyne (like a 4-pentynoic acid derivative) can be selectively reacted with an azide-functionalized partner via CuAAC. In the same pot, a second molecule functionalized with a strained cyclooctyne can react with a different azide partner via SPAAC. The orthogonality arises because the terminal alkyne is unreactive in SPAAC, and the strained cyclooctyne does not typically participate in CuAAC under standard conditions.

Beyond the alkyne-azide cycloadditions, other bioorthogonal reactions can be combined to create triply orthogonal systems. These can include the inverse-electron-demand Diels-Alder (IEDDA) reaction between tetrazines and strained alkenes, or oxime ligation between an aminooxy group and an aldehyde or ketone. nih.govnih.gov The development of these multi-reaction platforms allows for the precise and complex assembly of macromolecules, peptides, and nanoparticle systems, enabling sophisticated applications in targeted drug delivery and advanced diagnostics. nih.govnih.gov

Structure Activity Relationship Sar and Mechanistic Biological Studies Non Clinical Models

Stereoselective Biological Activity Profiles of 4-Pentynoic Acid, 2-propyl-, (2S)-

The chirality of 4-Pentynoic acid, 2-propyl-, (2S)- at the C-2 position is a critical determinant of its biological effects. Research has consistently demonstrated that the (2S)-enantiomer possesses a distinct and often more potent activity profile compared to its (2R)-counterpart. This stereoselectivity is evident in its effects on cell fate and developmental processes.

While direct studies on the differential effects of the enantiomers of 2-propyl-4-pentynoic acid on cell proliferation, differentiation, and apoptosis are limited, research on closely related analogues provides significant insights. For instance, studies on valproic acid derivatives have shown that these compounds can exert anti-proliferative effects on various cancer cell lines. nih.gov They are known to induce cell cycle arrest and promote apoptosis, which are key mechanisms in cancer therapy. researchgate.netnih.gov Specifically, 2-hexyl-4-pentynoic acid (HPTA), a structurally similar compound, has been shown to inhibit the growth of breast cancer cells and increase apoptosis. researchgate.netnih.gov Furthermore, amino acid derivatives of VPA have demonstrated greater antiproliferative effects than VPA itself in HeLa cells. nih.gov These findings suggest that the (2S)-enantiomer of 2-propyl-4-pentynoic acid likely contributes significantly to these cellular effects, in line with its generally higher biological activity.

The differential effects of the (2S)- and (2R)-isomers of 2-propyl-4-pentynoic acid are most starkly illustrated in developmental toxicology studies. Research has unequivocally shown that the (S)-enantiomer is significantly more teratogenic than the (R)-enantiomer.

In studies using whole embryo culture, the (S)-enantiomer of 2-n-propyl-4-pentynoic acid induced concentration-dependent dysmorphology, including defects in the neural tube, somites, and heart. nih.gov In contrast, the (R)-enantiomer was neither embryotoxic nor dysmorphogenic at the same concentrations. nih.gov The 50/50 mixture of the enantiomers showed embryolethality and dysmorphology similar to valproic acid, with a potency order of S(-) > S(-)/R(+) = VPA >>> R(+). nih.gov This stereoselective dysmorphology was observed across species, indicating it is not related to maternal metabolism. nih.gov

Further in vivo studies in mice confirmed these findings. Following administration during early organogenesis, a period highly susceptible to interference with neural tube closure, S-(-)-2-n-propyl-4-pentenoic acid was found to be significantly more teratogenic and embryotoxic than its R-(+)-enantiomer. nih.gov The rate of neural tube defects, specifically exencephaly, was approximately four times higher with the (S)-enantiomer compared to the (R)-enantiomer. nih.gov Importantly, pharmacokinetic studies revealed no significant differences in the distribution of the two enantiomers to the embryo, indicating that the stereoselective teratogenicity is due to differences in intrinsic activity rather than pharmacokinetics. nih.gov

Table 1: Comparative Teratogenicity of 2-propyl-4-pentynoic acid Enantiomers

Isomer Developmental Effects in vitro (Rat Embryo Culture) nih.gov Teratogenic Effects in vivo (Mouse Model) nih.gov
(2S)-2-propyl-4-pentynoic acid Concentration-dependent dysmorphology (neural tube, somite, heart defects), embryolethality at high concentrations. Significantly more teratogenic and embryotoxic, ~4-fold higher incidence of exencephaly compared to (R)-isomer.

| (2R)-2-propyl-4-pentynoic acid | Not embryotoxic or dysmorphogenic. | Significantly less teratogenic and embryotoxic. |

Molecular Basis of Enzyme Interactions and Inhibition

The molecular mechanisms underlying the biological activities of 4-Pentynoic acid, 2-propyl-, (2S)- involve direct interactions with specific enzymes. These interactions are often stereoselective and can lead to the modulation of key cellular pathways.

A primary mechanism of action for valproic acid and its derivatives is the inhibition of histone deacetylases (HDACs). ontosight.ai The introduction of a propyl group and an alkyne moiety in 2-n-propyl-4-pentynoic acid is thought to influence its interaction with HDACs. ontosight.ai While direct enzymatic assays on the individual enantiomers of 2-propyl-4-pentynoic acid are not widely reported, studies on the closely related 2-pentyl-4-pentynoic acid have demonstrated potent, stereoselective HDAC inhibition. The (S)-enantiomer of 2-pentyl-4-pentynoic hydroxamic acid was identified as a potent teratogen, and it is extensively metabolized to the corresponding carboxylic acid, (S)-2-pentyl-4-pentynoic acid, which is stable in vivo. researchgate.net The teratogenic effects of VPA derivatives have been quantitatively correlated with their HDAC inhibition ability. researchgate.net This suggests that the (2S)-isomer of 2-propyl-4-pentynoic acid is likely a more potent HDAC inhibitor than its (2R)-counterpart, which would be consistent with its higher biological activity in other assays.

No direct studies have been identified regarding the affinity labeling of D-amino acid oxidase by 4-Pentynoic acid, 2-propyl-, (2S)-. However, research on a structurally related compound, D-2-amino-4-pentynoic acid (D-propargylglycine), has shown that this acetylenic substrate acts as an affinity label for D-amino acid oxidase. nih.gov This compound causes irreversible inactivation of the enzyme through covalent modification of an amino acid residue at the active site. nih.gov While 4-Pentynoic acid, 2-propyl-, (2S)- lacks the amino group of D-propargylglycine, the presence of the acetylenic moiety suggests a potential for similar interactions, although this remains to be experimentally verified.

There is currently no available scientific literature describing the inhibition of mannosyltransferases or other enzymes by 4-Pentynoic acid, 2-propyl-, (2S)-.

Structure-Activity Correlates for Biochemical Pathway Modulation

The specific three-dimensional arrangement of (2S)-2-propyl-4-pentynoic acid is critical in defining its interaction with biological systems. As a derivative of valproic acid, its mechanisms are often explored in comparison to the parent compound and its other metabolites.

Valproic acid and its metabolites are known to interfere with lipid metabolism, particularly mitochondrial fatty acid β-oxidation. nih.govnih.gov The unsaturated metabolite 2-n-propyl-4-pentenoic acid (4-ene-VPA), of which (2S)-2-propyl-4-pentynoic acid is an enantiomer, is a potent inhibitor of medium-chain fatty acid metabolism in rat liver homogenates. nih.gov This inhibition can lead to an accumulation of lipids and disrupt cellular energy balance.

Studies on the parent compound, VPA, in human hepatoma HepaRG cells have shown that it can increase the cellular content of triglycerides. nih.gov This effect is attributed to multiple mechanisms, including an increased expression of genes involved in fatty acid import and triglyceride synthesis, and impaired mitochondrial function. nih.gov Specifically, VPA treatment has been associated with the inhibition of β-ketothiolase and the electron transport chain, leading to increased mitochondrial reactive oxygen species. nih.gov

The metabolism of 4-ene-VPA itself involves β-oxidation, a process that can form reactive metabolites, such as (E)-2-propyl-2,4-pentadienoic acid, which are implicated in hepatotoxicity. nih.govcaymanchem.comnih.gov The stereochemistry at the alpha-carbon is a critical factor, as illustrated by studies on the teratogenic potential of 4-ene-VPA enantiomers, where the (S)-enantiomer showed significantly higher potency than the (R)-enantiomer. mdpi.com This suggests that the influence of (2S)-2-propyl-4-pentynoic acid on lipid metabolism is also likely to be stereoselective. Research into fatty acids and their derivatives indicates that they are fundamental components of cellular membranes and energy storage molecules, and their specific stereochemistry can dictate their biological activity and role in cell signaling and lipid metabolism. ontosight.ai

Table 1: Effects of Valproic Acid and its Metabolites on Lipid Metabolism in Cellular Systems

Compound/Group System Key Finding Reference
Valproic Acid (VPA) HepaRG cells Increased hepatocellular triglyceride content; impaired mitochondrial fatty acid metabolism. nih.gov
2-n-propyl-4-pentenoic acid (4-ene VPA) Rat liver homogenates Potent inhibitor of medium-chain fatty acid β-oxidation. nih.gov
4-ene VPA In vivo (rats) Undergoes β-oxidation to form reactive, potentially toxic, metabolites. nih.govcaymanchem.com
VPA L02 cells Markedly elevated triacylglycerols (TAGs); dysregulated lipid metabolism via the PPARγ pathway. frontiersin.org

The inositol (B14025) depletion hypothesis is a proposed mechanism for the therapeutic action of some mood stabilizers, including valproic acid. nih.govnih.gov This hypothesis suggests that by lowering inositol levels, these drugs can dampen overactive intracellular signaling pathways.

A study investigating a series of VPA derivatives for their ability to deplete inositol-1,4,5-trisphosphate (InsP3) in the model organism Dictyostelium discoideum revealed critical structural requirements for this activity. nih.govnih.gov The findings demonstrated that a carboxylic acid group is essential for potent inositol-depleting activity. nih.govnih.gov Notably, the study found a clear enantiomeric differentiation when a chiral center was present, indicating that the depletion of InsP3 is mediated by a stereoselective mode of action. nih.govnih.gov This stereoselectivity suggests a specific interaction with a biological target, possibly a receptor or enzyme. nih.gov

This evidence of stereoselectivity is crucial for understanding the potential activity of (2S)-2-propyl-4-pentynoic acid. The specific spatial orientation of the propyl group in the (S)-configuration would be expected to result in a different binding affinity and efficacy compared to its (R)-enantiomer. The study successfully identified VPA derivatives that deplete InsP3 without exhibiting the teratogenic side effects associated with VPA, highlighting the potential to separate therapeutic actions from adverse effects through structural modification. nih.govnih.gov

Table 2: Structure-Activity Relationship for Inositol Trisphosphate (InsP3) Depletion by VPA Derivatives

Structural Feature Impact on InsP3 Depletion Reference
Carboxylic acid function Essential for efficacy greater than lithium. nih.govnih.gov
Side-chain length, branching, or saturation No dependence observed for maintaining efficacy. nih.govnih.gov
Existence of a chiral center Leads to enantiomeric differentiation in activity. nih.govnih.gov
Stereochemistry Suggests a stereoselective mode of action and receptor interaction. nih.gov

Applications in Chemical Biology and Advanced Materials Science

Chemical Biology Probes and Tool Development

The ability to readily conjugate 4-Pentynoic acid, 2-propyl-, (2S)- to other molecules via its alkyne functionality is leveraged to create sophisticated tools for biological research.

The terminal alkyne of (2S)-2-propyl-4-pentynoic acid is ideal for engineering bioconjugates. Bioconjugation via click chemistry allows for the covalent linking of this molecule to biomolecules, such as peptides or proteins that have been functionalized with an azide (B81097) group. This strategy is employed to create probes for targeted investigations. For instance, a peptide sequence designed to bind to a specific cell surface receptor can be modified with an azide. Subsequent reaction with alkyne-bearing (2S)-2-propyl-4-pentynoic acid results in a stable, targeted molecule. This approach was demonstrated in the functionalization of nanoparticles where alkyne-modified peptides were "clicked" onto azide-functionalized surfaces for targeted cell delivery. utoronto.ca The precise and stable triazole linkage formed ensures that the conjugate maintains the biological activity of the peptide while incorporating the properties of the pentynoic acid derivative.

Affinity-based protein labeling is a powerful technique to identify and characterize protein function and interactions. (2S)-2-propyl-4-pentenoic acid can serve as a key component in the synthesis of such labels. In a typical strategy, the molecule's core structure can be designed to have an affinity for a specific protein's binding site. The terminal alkyne then acts as a latent reactive handle. After the molecule binds to its protein target, the alkyne can be "clicked" with a reporter molecule, such as a fluorophore or a biotin (B1667282) tag functionalized with an azide. This two-step approach allows for the specific labeling and subsequent detection or purification of the target protein, minimizing non-specific labeling.

Derivatives of valproic acid are known to interact with enzymes like histone deacetylases (HDACs). nih.gov The structure of (2S)-2-propyl-4-pentynoic acid, a derivative of valproic acid, suggests its potential as a core scaffold for enzyme inhibitors. ontosight.ai The development of effective enzyme inhibitors is a crucial aspect of drug discovery. researchgate.net Modern strategies often focus on improving the delivery of these inhibitors to their specific targets within the body. researchgate.net

The terminal alkyne group on (2S)-2-propyl-4-pentynoic acid provides a convenient point of attachment for conjugation to advanced delivery systems. For example, the molecule can be attached to the surface of nanoparticles or other carrier molecules using click chemistry. This conjugation can enhance the solubility, stability, and targeted delivery of the potential inhibitor, concentrating it at the site of action. This approach leverages established bioorthogonal chemistries to create more sophisticated and potentially effective therapeutic agents. nih.gov

Functional Polymer and Material Design

In materials science, the alkyne group of (2S)-2-propyl-4-pentynoic acid enables the creation of functional polymers and surfaces with tailored properties through the precision of click chemistry.

Biodegradable aliphatic polyesters, such as polylactide (PLA), are widely used for biomedical applications due to their biocompatibility. nih.govspecificpolymers.com However, their applications can be limited by a lack of functional groups for modification. nih.gov Incorporating monomers with reactive handles, like the alkyne in (2S)-2-propyl-4-pentynoic acid or its precursors, into the polymer backbone creates "clickable" polyesters. nih.govbeilstein-journals.org

This is achieved by first synthesizing a cyclic ester (a lactone) from an alkyne-containing hydroxy acid. beilstein-journals.orgresearchgate.net This functionalized monomer can then be co-polymerized with traditional monomers like lactide to produce a biodegradable polyester (B1180765) with pendant alkyne groups. The resulting polymer can be easily and efficiently modified after polymerization by clicking azide-containing molecules onto these alkyne sites. This allows for the introduction of a wide range of functionalities to tailor the polymer's physicochemical properties without altering its degradable backbone. nih.govbeilstein-journals.org

Table 1: Example of Components for 'Click' Modification of Polymers
ComponentRoleExampleReference
Alkyne-Functionalized PolymerThe base material providing reactive sites for modification.Polylactide co-polymerized with an alkyne-containing monomer. beilstein-journals.org
Azide-Containing MoleculeThe molecule to be attached, providing the desired new function.Azide-functionalized PEG (for hydrophilicity), fluorescent dyes, or bioactive peptides. utoronto.ca
Copper(I) CatalystCatalyzes the 1,3-dipolar cycloaddition reaction.Copper(II) sulfate (B86663) with a reducing agent like sodium ascorbate. utoronto.ca

The ability to modify surfaces with high precision is critical for developing advanced biomedical devices, biosensors, and diagnostic tools. nih.gov Click chemistry provides a powerful and versatile route for this surface functionalization. rsc.orgcapes.gov.br Surfaces can be coated with a thin film of a polymer containing pendant alkyne groups derived from (2S)-2-propyl-4-pentynoic acid. nih.govresearchgate.net

This "alkyne-lawn" creates a reactive surface that can be patterned or uniformly coated with various azide-functionalized molecules. rsc.org For example, attaching polyethylene (B3416737) glycol (PEG) can create low-fouling surfaces that resist non-specific protein adsorption and cell adhesion. nih.gov Alternatively, attaching specific antibodies, enzymes, or nucleic acid probes can create highly specific biosensing surfaces. This method allows for the robust fabrication of multifunctional surfaces on a wide range of substrates for diverse biomedical applications. nih.govresearchgate.net

Table 2: Chemical Properties of 4-Pentynoic acid, 2-propyl-, (2S)-
PropertyValueSource
IUPAC Name(2S)-2-propylpent-4-enoic acid nih.gov
Molecular FormulaC₈H₁₄O₂ nih.gov
Molecular Weight142.20 g/mol nih.gov
InChIKeyUMYDNZXEHYSVFY-SSDOTTSWSA-N nih.gov
Canonical SMILESCCCC@@HC(=O)O nih.gov

Integration into Mechanically Responsive Polymer Networks

While direct studies incorporating (2S)-2-propyl-4-pentynoic acid into mechanically responsive polymer networks are not yet widely published, the presence of the terminal alkyne group is of significant interest for this field. Terminal alkynes are known to participate in a variety of "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and thiol-yne reactions. These reactions are highly efficient and orthogonal, making them ideal for creating well-defined polymer networks.

The incorporation of alkyne functionalities into polymers allows for the development of materials with tunable mechanical properties. For instance, alkyne-functionalized polyesters can be cross-linked using dithiols under UV irradiation to form soft elastomers. acs.org The density of the alkyne groups within the polymer can be controlled to modulate the cross-linking density, thereby tuning the material's softness and mechanical response. acs.org This approach has been used to create materials with mechanical properties that mimic those of human soft tissues, highlighting the potential for biomedical applications. acs.org The stereochemistry of the polymer backbone can also influence the mechanical and physical behavior of the resulting materials. researchgate.net The chiral nature of (2S)-2-propyl-4-pentynoic acid could, therefore, be exploited to introduce specific stereochemical control into polymer networks, potentially leading to materials with unique and highly controlled responses to mechanical stress.

Mechanically responsive polymers, in general, are designed to change their properties in response to mechanical force. bohrium.com This can manifest as changes in color (mechanochromism) or even self-healing capabilities. bohrium.com The development of polymers that can be activated by mechanical stress is a burgeoning field with potential applications in sensors, actuators, and smart materials. nih.gov The integration of building blocks like (2S)-2-propyl-4-pentynoic acid could provide a pathway to novel, sophisticated mechanically responsive systems.

Building Blocks for Complex Molecular Architectures

The structural features of (2S)-2-propyl-4-pentynoic acid make it an attractive starting material for the synthesis of intricate molecular structures, including sequence-defined oligomers, peptidomimetics, and complex heterocyclic systems.

Modular Synthesis of Sequence-Defined Oligomers and Peptidomimetics

Sequence-defined oligomers are macromolecules in which the monomer sequence is precisely controlled, akin to the structure of biopolymers like DNA and proteins. nih.gov This precise control allows for the creation of molecules with specific informational content and functions. nih.govacs.org The terminal alkyne of (2S)-2-propyl-4-pentynoic acid is particularly well-suited for the modular, iterative synthesis of such oligomers. Solid-phase synthesis is a common strategy for building sequence-defined oligomers, where molecules are assembled step-by-step on a solid support. nih.gov The alkyne group can be readily coupled using established methods like the Sonogashira coupling, allowing for the incorporation of this chiral, non-natural building block into a growing oligomer chain. oup.com

Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability against enzymatic degradation. nih.gov The synthesis of peptidomimetics often involves the incorporation of non-natural amino acids or other scaffolding molecules. The chiral nature of (2S)-2-propyl-4-pentynoic acid makes it a candidate for creating chiral peptidomimetic structures. Chirality is a critical factor in the biological activity of peptide assemblies, and the introduction of D-amino acids or other chiral centers can significantly alter their structure and function. nih.gov While direct incorporation of this specific acid into peptidomimetics is not extensively documented, the use of chiral building blocks is a fundamental strategy in peptidomimetic design. researchgate.netbuchler-gmbh.com

Construction of Novel Polycyclic Heterocyclic Scaffolds

Polycyclic heterocyclic compounds are a cornerstone of medicinal chemistry, forming the core structure of many natural products and pharmaceutical agents. The development of new methods to synthesize these complex scaffolds is an active area of research. The alkyne functionality of (2S)-2-propyl-4-pentynoic acid provides a reactive handle for a variety of cyclization reactions to build heterocyclic rings.

Transition metal-catalyzed reactions, particularly with gold and palladium, are powerful tools for the cyclization of alkynes. rsc.orgresearchgate.netnih.govacs.org For instance, gold(I) catalysis can be used in the cycloisomerization of enynes (molecules containing both an alkene and an alkyne) to construct complex polycyclic systems, with the potential for high enantioselectivity when using chiral ligands. rsc.org The terminal alkyne of (2S)-2-propyl-4-pentynoic acid could be elaborated into an enyne precursor and then subjected to such cyclization conditions. Furthermore, cascade reactions involving radical cyclizations of 1,6-enynes are another strategy to build polycyclic γ-lactams and other heterocycles. nih.gov The inherent chirality of (2S)-2-propyl-4-pentynoic acid could be used to influence the stereochemical outcome of these complex transformations, providing access to novel, enantioenriched heterocyclic scaffolds.

Advanced Analytical and Spectroscopic Characterization Methodologies

High-Resolution Spectroscopic Analysis of 4-Pentynoic Acid, 2-propyl-, (2S)- and Derivatives

High-resolution spectroscopy provides the foundational data for the structural confirmation and purity assessment of 4-Pentynoic acid, 2-propyl-, (2S)-.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural verification of 4-Pentynoic acid, 2-propyl-, (2S)-. While specific high-resolution spectra for the (2S)- enantiomer are not widely published, data for the closely related 4-pentynoic acid and 2-methyl-4-pentenoic acid provide a strong basis for expected chemical shifts and coupling patterns.

¹H NMR: In a ¹H NMR spectrum, the protons of (2S)-2-propyl-4-pentynoic acid would exhibit characteristic signals. The terminal alkyne proton (H-5) would appear as a triplet. The methylene (B1212753) protons adjacent to the alkyne (H-3) and the propyl group would show complex multiplets. The methine proton at the chiral center (H-2) would also present as a multiplet, coupled to the adjacent methylene and propyl protons. The carboxylic acid proton is typically a broad singlet, though its visibility can depend on the solvent used. For the parent compound, 4-pentynoic acid, proton signals have been observed at δ: 2.61-2.59 (m, 2H), 2.52-2.48 (m, 2H), and 1.98-1.95 (m, 1H) ppm in CDCl₃. chemicalbook.com

¹³C NMR: The ¹³C NMR spectrum provides complementary information, with distinct signals for each carbon atom. The carboxylic acid carbonyl carbon would appear at the downfield end of the spectrum. The two sp-hybridized carbons of the alkyne group would have characteristic chemical shifts. The remaining sp³-hybridized carbons of the propyl group and the pentynoic acid backbone would appear in the upfield region.

2D HSQC (Heteronuclear Single Quantum Coherence): A 2D HSQC experiment would correlate the ¹H and ¹³C signals, definitively assigning which protons are attached to which carbon atoms. This is particularly useful for resolving overlapping multiplets in the ¹H spectrum and confirming the connectivity of the molecule.

A predicted ¹H NMR spectrum for the related 4-pentenoic acid is available in the Human Metabolome Database, which can serve as a reference. hmdb.ca

Interactive Data Table: Predicted NMR Data for (2S)-2-propyl-4-pentynoic acid based on related structures

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Notes
C1 (Carboxyl)~10-12 (broad s)~175-185Chemical shift is solvent dependent.
C2 (Chiral Center)Multiplet~40-50
C3Multiplet~30-40
C4 (Alkyne)-~70-80
C5 (Alkyne)Triplet~65-75
Propyl-C1'Multiplet~30-40
Propyl-C2'Multiplet~15-25
Propyl-C3'Triplet~10-15

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of 4-Pentynoic acid, 2-propyl-, (2S)-, thereby confirming its elemental composition and molecular identity. nih.gov The exact mass of C₈H₁₂O₂ is 140.08373 Da. uni.lu HRMS can also be used to assess the purity of a sample by detecting the presence of any impurities with different molecular formulas. Various ionization techniques can be employed, with electrospray ionization (ESI) being common for this type of molecule, often in negative ion mode to detect the deprotonated molecule [M-H]⁻. uni.lu

Interactive Data Table: Predicted HRMS Data for 2-propyl-4-pentynoic acid

Adduct m/z Predicted Collision Cross Section (Ų)
[M+H]⁺141.09100130.3
[M+Na]⁺163.07294138.8
[M-H]⁻139.07644128.9
[M+NH₄]⁺158.11754149.1

Data sourced from PubChemLite, predicted using CCSbase. uni.lu

Chromatographic and Separation Techniques for Stereochemical Analysis

The biological activity of chiral molecules can be highly dependent on their stereochemistry. Therefore, methods to separate and quantify the enantiomers of 2-propyl-4-pentynoic acid are critical.

Chiral chromatography is the gold standard for separating enantiomers and determining the enantiomeric purity of (2S)-2-propyl-4-pentynoic acid. ambeed.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with the (S)- and (R)-enantiomers, leading to their separation. The development of stereoselective quantification methods often involves derivatization of the enantiomers to enhance their separation and detection. nih.gov For instance, derivatization with a chiral reagent like (S)-(-)-1-(naphthyl)ethylamine followed by gas chromatography (GC) analysis can be employed. nih.gov The enantiomeric excess (e.e.) of a sample can then be accurately determined. The synthesis of the (S)-enantiomer has been reported to achieve high optical purities. nih.gov

Understanding the metabolic fate of (2S)-2-propyl-4-pentynoic acid is crucial for elucidating its mechanism of action and potential toxicity. Advanced separation techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), are pivotal for metabolic profiling and identifying metabolites in biological matrices such as plasma and urine. nih.govnih.gov These methods offer high sensitivity and specificity, allowing for the detection and quantification of the parent compound and its various metabolites. nih.gov Studies have shown that the metabolism of the (R)- and (S)-enantiomers of the related 2-n-propyl-4-pentenoic acid can differ significantly, leading to different metabolic profiles. nih.gov For example, one enantiomer may preferentially form a γ-lactone metabolite, while the other may lead to a diene derivative. nih.gov

In Situ and Surface-Sensitive Analytical Methods for Mechanistic Insights

While less commonly reported for this specific compound, in situ and surface-sensitive analytical methods could provide deeper insights into the mechanistic aspects of its biological activity. Techniques such as surface plasmon resonance (SPR) could be used to study the real-time interaction of (2S)-2-propyl-4-pentynoic acid with its putative protein targets, such as enzymes involved in fatty acid metabolism. nih.gov Attenuated total reflectance-Fourier transform infrared (ATR-FTIR) spectroscopy could be employed to study its interaction with lipid membranes or other biological surfaces. These advanced methods hold the potential to bridge the gap between structural information and functional activity at a molecular level.

X-ray Absorption Spectroscopy (XAS) for Catalyst Oxidation States

X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique for probing the local geometric and electronic structure of an absorbing atom in a material. mpg.deiscre28.org It is particularly valuable for characterizing catalysts, including those in a working state, as it can be applied across a wide range of temperatures and pressures. iscre28.org The XAS spectrum is typically divided into two regions: the X-ray Absorption Near Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS).

The XANES region, at and near the absorption edge, is highly sensitive to the oxidation state and coordination geometry of the absorbing atom. youtube.com The energy of the absorption edge is directly correlated with the oxidation state of the element; a higher oxidation state results in a shift of the absorption edge to a higher energy. researchgate.net This allows for precise determination of the oxidation state of a metallic catalyst, for example, a rhodium-based catalyst potentially used in the carboxylation or hydrogenation reactions involving unsaturated acids.

In a hypothetical study on a Rh/Al₂O₃ catalyst used for a transformation of 4-Pentynoic acid, 2-propyl-, (2S)-, operando XAS could be employed to monitor the oxidation state of rhodium under reaction conditions. morressier.com By comparing the Rh K-edge XANES spectra of the working catalyst with those of rhodium foil (Rh(0)), Rh₂O₃ (Rh(III)), and other standards, researchers can quantify the state of the active sites.

Research Findings: In situ and operando XAS studies on single-atom catalysts have revealed that the oxidation state and coordination environment of the metal can dynamically change during a reaction, such as hydrogenation. iscre28.org For instance, analysis of the XANES region can show the evolution of the catalyst from a prepared state to its active state. The pre-edge feature in a K-edge spectrum, which corresponds to the 1s → 3d transition, and the main edge peak, corresponding to 1s → 4p transitions, provide detailed information about the electronic structure. researchgate.net For platinum-based electrocatalysts, in situ XAS has been used to observe changes in the Pt L₃-edge white-line intensity, which correlates with the d-band occupancy and thus the electronic state of the platinum nanoparticles under varying potentials. researchgate.net

Below is an interactive data table illustrating plausible XANES Rh K-edge positions for a hypothetical Rh/Al₂O₃ catalyst, demonstrating how the edge energy shifts with the oxidation state of rhodium.

SpeciesAssumed Oxidation StateHypothetical Rh K-edge Energy (eV)Observation
Rhodium FoilRh(0)23220.0Reference standard for metallic rhodium.
Rh/Al₂O₃ (activated)Rh(I)23221.5Active species under reducing conditions for hydrogenation.
Rh₂O₃Rh(III)23224.2Reference standard for oxidized rhodium.
Rh/Al₂O₃ (as prepared)Rh(III)23224.0Catalyst precursor state before activation.

X-ray Photoelectron Spectroscopy (XPS) for Surface Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a premier surface-sensitive analytical technique that provides quantitative information about the elemental composition and the chemical (oxidation) state of those elements within the top 10 nanometers of a material's surface. acs.orgyoutube.com This makes it exceptionally well-suited for studying heterogeneous catalysts, where the surface chemistry dictates catalytic activity and selectivity. acs.org By analyzing the binding energies of core-level electrons ejected by X-ray irradiation, one can identify the elements present and their oxidation states. researchgate.net

For a reaction such as the selective hydrogenation of the alkyne functionality in 4-Pentynoic acid, 2-propyl-, (2S)- to an alkene, a palladium-based catalyst is often employed. researchgate.netmasterorganicchemistry.com XPS can be used to characterize the Pd/C catalyst before and after the reaction. The analysis of the Pd 3d region is crucial for determining the oxidation state of palladium (e.g., metallic Pd(0) vs. oxidized Pd(II) or Pd(IV)). Furthermore, high-pressure XPS (HP-XPS) or near-ambient pressure XPS (NAP-XPS) can be used to study the catalyst surface under realistic reaction conditions, revealing the nature of adsorbed species and surface intermediates. mpg.deacs.orgresearchgate.net

Research Findings: Studies on palladium model catalysts for hydrogenation have used in-situ XPS to monitor the state of the palladium surface in the presence of hydrogen and reactants. mpg.de For example, the Pd 3d₅/₂ peak for bulk metallic palladium is typically found at a binding energy of 335.0 eV. The formation of palladium oxide (PdO) results in a shift to a higher binding energy of approximately +1.3 eV (336.3 eV). mpg.de The C 1s and O 1s regions can also provide insight into the adsorption of the carboxylic acid reactant or the formation of carbonaceous deposits on the catalyst surface. researchgate.net For ruthenium-based catalysts, XPS has been used to correlate the electron-donating properties of ligands with the charge on the Ru center, which in turn influences catalytic activity. researchgate.net

The following interactive table shows hypothetical XPS binding energy data for a Pd/C catalyst used in the hydrogenation of 4-Pentynoic acid, 2-propyl-, (2S)-, illustrating how different surface species can be identified.

Spectral RegionHypothetical Binding Energy (eV)Assigned SpeciesInterpretation
Pd 3d₅/₂335.0Pd(0)Active metallic palladium for hydrogenation. mpg.de
Pd 3d₅/₂336.3Pd(II) in PdOSurface oxidation of the catalyst. mpg.de
C 1s284.8Adventitious Carbon / C-CReference carbon from support or environment.
C 1s288.9C in -COOHAdsorbed 4-Pentynoic acid, 2-propyl-, (2S)- on the surface.
O 1s532.1O in PdOSurface palladium oxide.
O 1s533.5O in -COOHAdsorbed carboxylic acid.

Conclusion and Future Research Outlook for 4 Pentynoic Acid, 2 Propyl , 2s

Summary of Key Academic Contributions and Discoveries

Initial research has established 4-Pentynoic acid, 2-propyl-, (2S)- as a compound of interest primarily due to its relationship with valproic acid. ontosight.ai Academic studies have identified it as a synthetic derivative with potentially altered pharmacological properties compared to VPA. ontosight.ai A critical discovery is the stereospecificity of its biological effects. Studies comparing the (2S)- and (2R)-enantiomers have revealed that the (S)-enantiomer possesses a distinct and potent dysmorphogenic potential in in-vitro embryo cultures, a characteristic not observed with the (R)-enantiomer. deepdyve.com This highlights the crucial role of stereochemistry in determining the compound's interaction with biological systems.

Furthermore, research into derivatives has provided valuable insights. For instance, studies on S-2-pentyl-4-pentynoic hydroxamic acid, a related compound, showed that it is metabolized in vivo to the corresponding carboxylic acid, S-2-pentyl-4-pentynoic acid, which was found to be very stable with an extended metabolic half-life compared to VPA. nih.gov The primary proposed mechanism of action for these VPA derivatives involves the modulation of histone deacetylases (HDACs), enzymes critical for regulating gene expression. ontosight.ai The presence of the alkyne moiety is believed to be a key factor in this potential HDAC inhibition, suggesting a different therapeutic profile from traditional VPA. ontosight.ai

Emerging Avenues in Stereoselective Synthesis and Chemical Derivatization

The profound differences in biological activity between the enantiomers of 2-propyl-4-pentynoic acid underscore the necessity for robust stereoselective synthesis methods to produce the enantiomerically pure (2S)- form for detailed study. deepdyve.com Future research will likely focus on advancing asymmetric synthesis strategies to achieve high enantiomeric purity and yield. Methodologies of interest include the use of chiral auxiliaries, which are temporarily incorporated into the molecule to direct a stereoselective reaction. google.com Additionally, the application of chiral catalysts in asymmetric allylic alkylation reactions represents another promising route to control the stereochemistry at the C2 position. nih.gov

Beyond the synthesis of the parent compound, the chemical derivatization of (2S)-2-propyl-4-pentynoic acid presents a fertile ground for discovery. As demonstrated by the investigation of hydroxamate derivatives, modifying the carboxylic acid group can lead to prodrugs with different pharmacokinetic profiles. nih.gov Future work could explore the synthesis of a wider range of derivatives, such as amides and esters, to fine-tune the compound's stability, solubility, and interaction with biological targets like HDACs. These efforts could lead to new chemical entities with improved efficacy or novel biological activities.

Prospects for Deeper Mechanistic Elucidation of Biological Activities and Reactivity

While initial studies point towards HDAC inhibition as a potential mechanism, a deeper mechanistic understanding of (2S)-2-propyl-4-pentynoic acid's biological activity is required. ontosight.ai The alkyne group is a key structural feature that differentiates it from many other VPA derivatives, and its specific role in target binding and reactivity warrants further investigation. ontosight.ai Future research should employ a combination of cellular and enzymatic assays to precisely quantify its inhibitory effects on various HDAC isoforms. nih.gov

Comparative studies elucidating the metabolic pathways of (2S)-2-propyl-4-pentynoic acid versus related compounds like 4-ene VPA are also crucial. The metabolism of 4-ene VPA involves cytochrome P450-mediated oxidation and subsequent β-oxidation, leading to reactive metabolites. caymanchem.comnih.gov Determining whether the alkyne functionality of (2S)-4-yn-VPA alters these metabolic routes is essential for understanding its stability and potential for toxicity. nih.gov Pharmacokinetic studies that track its metabolism and the formation of any potential conjugates, such as with glutathione (B108866) or glucuronic acid, will provide a more complete picture of its in vivo behavior. nih.gov

Potential for Novel Interdisciplinary Applications and Collaborative Research Initiatives

The unique properties of (2S)-2-propyl-4-pentynoic acid position it as a valuable tool for interdisciplinary research. Its specific biological activity makes it a useful chemical probe for studying the role of particular HDACs in various cellular processes, extending its relevance from neurology to oncology and beyond.

Future progress will be significantly enhanced through collaborative research initiatives. Partnerships between synthetic organic chemists, pharmacologists, biochemists, and computational scientists could accelerate the drug discovery process. collaborationspharma.com Chemists can focus on developing efficient syntheses and creating libraries of novel derivatives, while biologists and pharmacologists can perform high-throughput screening and detailed mechanistic studies. collaborationspharma.commdpi.com Computational modeling could predict the binding of these new compounds to target proteins, helping to prioritize synthetic efforts. Such collaborations are essential to fully explore the therapeutic potential of (2S)-2-propyl-4-pentynoic acid and to develop novel therapeutic agents for a range of diseases.

Q & A

Q. What are the established synthetic routes for (2S)-2-propyl-4-pentynoic acid, and how can enantiomeric purity be optimized?

Methodological Answer: (2S)-2-propyl-4-pentynoic acid (CAS 24102-11-2) is synthesized via asymmetric catalysis or chiral resolution. Key steps include:

  • Asymmetric alkylation : Use chiral auxiliaries or organocatalysts to introduce the propyl group stereoselectively .
  • Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with 4-pentynoic acid derivatives, as demonstrated in glycoconjugate synthesis (Scheme 2.8 in ).
  • Purification : Chromatography (HPLC/SFC) to achieve ≥98% enantiomeric purity, as reported for ABS 205 (a valproic acid derivative) .

Q. Table 1: Synthetic Conditions

MethodCatalyst/ReagentsPurity (%)Storage ConditionsReference
Asymmetric alkylationChiral ligand/Cu(I)≥982–8°C, inert atmos.
CuAACCuSO₄, sodium ascorbate44–74RT, anhydrous

Q. What spectroscopic and chromatographic techniques validate the structure and purity of (2S)-2-propyl-4-pentynoic acid?

Methodological Answer:

  • NMR : Confirm stereochemistry via 1^1H/13^{13}C NMR coupling constants and NOE experiments. The triple bond (C#C) shows a characteristic peak at ~70–80 ppm in 13^{13}C NMR .
  • MS (ESI) : Molecular ion [M+H]+^+ at m/z 141.2 (calculated for C₈H₁₂O₂: 140.18) .
  • HPLC : Chiral columns (e.g., Chiralpak AD-H) to resolve enantiomers, with mobile phases like hexane/isopropanol .

Q. What safety protocols are critical for handling (2S)-2-propyl-4-pentynoic acid in the lab?

Methodological Answer:

  • Hazards : Corrosive (H314), causes severe skin burns. Use nitrile gloves, goggles, and fume hoods .
  • Storage : Store at 2–8°C under inert atmosphere (argon/N₂) to prevent oxidation .
  • Spills : Neutralize with sodium bicarbonate and adsorb with inert material .

Advanced Research Questions

Q. How does (2S)-2-propyl-4-pentynoic acid participate in copper-catalyzed cyclization, and what factors influence reaction kinetics?

Methodological Answer: In cyclization reactions (e.g., forming γ-lactams), the terminal alkyne acts as a directing group. Key findings:

  • Cu(I) dependence : Rate constants (kobs) increase linearly with [XantphosCu(I)] (Table 1 in ).
  • Solvent effects : Polar aprotic solvents (e.g., THF) enhance cyclization efficiency by stabilizing Cu intermediates .
  • Stereochemical control : The (2S)-configuration directs regioselectivity, favoring 5-membered ring formation .

Q. Table 2: Cyclization Kinetics ()

[XantphosCu(I)] (mM)kobs (s⁻¹)
0.50.012
1.00.025
2.00.049

Q. Can computational modeling predict the biological activity of (2S)-2-propyl-4-pentynoic acid as a valproic acid analog?

Methodological Answer:

  • Docking studies : Model interactions with GABA transaminase using AutoDock Vina. The propyl group and triple bond enhance hydrophobic binding vs. valproic acid .
  • ADMET prediction : Use SwissADME to assess bioavailability (TPSA = 37.3 Ų, LogP = 2.1) .
  • Contradictions : In vitro assays may show lower anticonvulsant activity due to reduced membrane permeability compared to valproic acid .

Q. How does the triple bond in (2S)-2-propyl-4-pentynoic acid influence its reactivity in multi-step syntheses?

Methodological Answer:

  • Click chemistry : The alkyne undergoes Huisgen cycloaddition with azides (e.g., glucopyranosyl azide) to form triazole-linked glycoconjugates .
  • Hydrogenation : Catalytic hydrogenation (Pd/C, H₂) reduces the triple bond to a single bond, altering pharmacokinetic properties .
  • Cross-coupling : Sonogashira coupling with aryl halides introduces aromatic moieties .

Q. Data Contradictions & Resolutions

  • Purity discrepancies : Commercial sources report 95–98% purity. Verify via quantitative NMR or elemental analysis .
  • Cyclization outcomes : Iodine-mediated cyclization may yield exo/endo isomers; use chiral catalysts to control selectivity .

Q. Key Takeaways

  • Synthesis requires chiral resolution or asymmetric methods for high enantiopurity.
  • Safety protocols must address corrosivity and air sensitivity.
  • Computational tools and kinetic studies enhance mechanistic understanding.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.